molecular formula C15H22N4O2S2 B6794951 N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide

Cat. No.: B6794951
M. Wt: 354.5 g/mol
InChI Key: JYNPTIDMKWDLDX-UHFFFAOYSA-N
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Description

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a sulfonamide group

Properties

IUPAC Name

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-10-15(22-11(2)16-10)23(20,21)18-13-9-19(3)17-14(13)12-7-5-4-6-8-12/h9,12,18H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNPTIDMKWDLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)NC2=CN(N=C2C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent sulfonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-methylpyrimidin-4-amine
  • N-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-methyl-1,2,4-thiadiazol-5-amine
  • N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Uniqueness

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

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